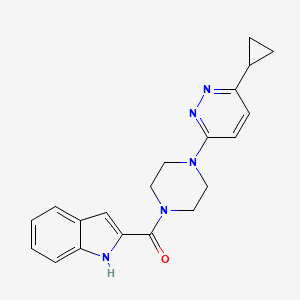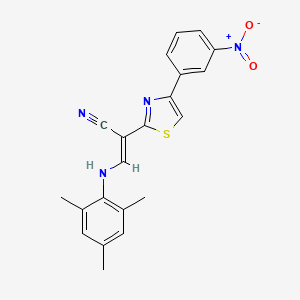
5-Ethynylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethynylfuran-2-carboxylic acid is an organic compound with the molecular formula C7H4O3 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with an ethynyl group at the 5-position and a carboxylic acid group at the 2-position . The InChI code for this compound is 1S/C7H4O3/c1-2-5-3-4-6 (10-5)7 (8)9/h1,3-4H, (H,8,9) .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 136.11 . It should be stored at 4°C and protected from light . .Scientific Research Applications
Conversion to Value-added Chemicals
One of the primary applications of furan derivatives, including compounds related to "5-Ethynylfuran-2-carboxylic acid," is in the conversion of plant biomass into valuable chemicals. These compounds serve as platform chemicals for producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals. The transformation of these derivatives into such a wide array of products showcases their versatility and potential to replace non-renewable hydrocarbon sources in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Catalytic Conversion Processes
"this compound" and its derivatives are also involved in catalytic processes for producing biobased terephthalic acid precursors, important for creating renewable polyethylene terephthalate (PET). These processes often involve Diels–Alder reactions and dehydrative aromatization, highlighting the compound's role in generating bio-based polymers and contributing to a more sustainable chemical sector (Pacheco, Labinger, Sessions, & Davis, 2015).
Synthesis of Functional Materials
Further research into furan derivatives includes their utilization in the synthesis of functional materials, such as conducting polymers. The unique properties of these compounds, like "this compound," facilitate the development of materials with specific electronic characteristics, useful in various applications including electronics and materials science (Singh & Mishra, 2009).
properties
IUPAC Name |
5-ethynylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOUKXDXNLOVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)
![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)
![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)
![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)
![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)



![2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2542445.png)


![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)